Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate is a chemical compound with the molecular formula and a molecular weight of 218.14 g/mol. It is an anionic form derived from 3,4-dihydroxyphenylpyruvic acid, characterized by the removal of a proton from its carboxylic acid group. This compound is relevant in various fields of research due to its biological activity and potential therapeutic applications.
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate is classified as a monocarboxylic acid anion. It is synthesized from natural sources or can be produced through chemical methods. The compound has gained attention in scientific studies for its role in metabolic pathways and potential pharmacological effects, particularly in inhibiting key enzymes involved in gluconeogenesis and cancer metabolism .
The synthesis of sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate can be achieved through several methods. A common route involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to create an azlactone intermediate. This intermediate undergoes hydrolysis and reduction using Raney alloy in an alkaline medium, yielding 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final transformation involves deprotecting groups with hydrobromic acid followed by treatment with aqueous ammonia to produce sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate.
The synthesis process typically requires careful control of reaction conditions including temperature, pH, and reagent concentrations to ensure high yields and purity of the final product. The use of Raney nickel or similar catalysts may enhance the efficiency of reduction steps.
The molecular structure of sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate features a phenolic ring with hydroxyl groups at the 3 and 4 positions, contributing to its reactivity and biological activity. The carboxylate group facilitates its solubility in aqueous environments.
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate participates in various chemical reactions including:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The specific products formed depend on the reaction conditions such as temperature, solvent choice, and presence of catalysts. For instance, oxidation under mild conditions may selectively produce phenolic derivatives without overoxidation.
The mechanism of action for sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate primarily involves its interaction with metabolic pathways. It has been identified as a potential inhibitor of phosphoenolpyruvate carboxykinase-2 (PCK2), an enzyme crucial for gluconeogenesis. This inhibition can lead to altered glucose metabolism, which is significant in cancer treatment strategies where metabolic reprogramming is often observed.
Relevant data regarding molecular interactions indicate that it has high gastrointestinal absorption potential due to its structure .
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate has diverse applications in scientific research:
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate, systematically identified as a catechol-containing α-keto acid salt, was first characterized through phytochemical investigations of Salvia species (including Salvia miltiorrhiza, or Danshen) in the late 20th century [6]. Early pharmacological studies in the 1970s–1980s explored structurally related dihydroxyphenyl compounds, noting their ability to modulate neurotransmitter systems and enzyme activities. For instance, sodium salts of 3,4-dihydroxyphenylpropanoic derivatives demonstrated significant inhibition of DOPA decarboxylase—a key enzyme in dopamine biosynthesis—suggesting neuroregulatory potential [3]. This foundational work positioned catechol-propanoate derivatives as biologically relevant scaffolds worthy of further investigation.
The compound gained recognition as a stable, water-soluble derivative of caffeic acid, enabling enhanced bioavailability compared to its parent phenolic acid. Its sodium salt form facilitates dissolution in aqueous physiological environments, a critical factor for in vitro and in vivo studies [6]. Analytical characterization, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, confirmed its structure as a sodium carboxylate salt featuring a 3,4-dihydroxyphenyl ring conjugated to a 2-oxopropanoate moiety [1] [6].
Table 1: Key Identification Parameters of Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate
Parameter | Value/Descriptor | Source |
---|---|---|
Systematic Name | Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate | [1] [6] |
Molecular Formula | C₉H₇NaO₅ | [1] |
Natural Source | Salvia spp. (e.g., Danshen) | [6] |
Primary Characterization | HPLC, NMR, MS | [6] |
Bioactivity Correlation | DOPA decarboxylase inhibition | [3] |
Despite its identification decades ago, comprehensive mechanistic insights into Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate remain limited. Three critical knowledge deficits persist:
Metabolic Fate and Transport Mechanisms: The compound’s absorption, distribution, and cellular uptake pathways are poorly mapped. While structurally analogous α-keto acids (e.g., pyruvate) utilize monocarboxylate transporters, whether Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate shares these routes or interacts with organic cation transporters is unknown [4] [8]. Recent studies on renal transporters like sodium/proton exchanger-3 (NHE3) and sodium-glucose cotransporter-2 (SGLT2) highlight complex compensatory mechanisms in ion homeostasis when transporters are inhibited [2]. This suggests the compound’s effects on electrolyte balance or glucose metabolism may involve uncharacterized adaptive pathways.
Enzyme Interaction Specificity: Though known to inhibit DOPA decarboxylase in vitro [3], its selectivity profile across catecholamine-synthesizing enzymes (e.g., tyrosine hydroxylase, dopamine β-hydroxylase) is undefined. Off-target effects on mitochondrial enzymes (e.g., pyruvate dehydrogenase) are plausible due to its α-keto acid structure but remain uninvestigated.
Bioavailability Optimization: As a polar ionic compound, its passive membrane permeability is inherently low. Current delivery strategies, such as core-shell particle encapsulation [7], show theoretical promise but lack empirical validation for this specific molecule. The interplay between its sodium ion, carboxylate group, and catechol moiety in gastrointestinal or blood-brain barrier penetration warrants systematic study.
Table 2: Critical Research Gaps and Methodological Challenges
Research Gap | Methodological Challenge | Potential Approach |
---|---|---|
Cellular Transport Mechanisms | Distinguishing passive vs. active uptake | Radiolabeled tracer studies with transporter inhibitors |
Metabolic Stability | Rapid degradation in physiological matrices | Stabilization via nanoemulsions or PEGylation |
Target Engagement Specificity | Cross-reactivity with structurally similar enzymes | Isozyme-specific activity assays and molecular docking |
In Vivo Biodistribution | Quantifying tissue-specific accumulation | LC-MS/MS coupled with microdialysis |
The biological activity of Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate can be rationalized through three interconnected theoretical frameworks:
Enzyme Inhibition via Cofactor Competition: The α-keto acid moiety enables competitive inhibition of pyridoxal phosphate-dependent enzymes, such as DOPA decarboxylase. By mimicking the carbonyl intermediate in pyridoxal-catalyzed reactions, the compound sequesters the cofactor, thereby suppressing catecholamine biosynthesis [3]. This mechanism aligns with observations that related dihydroxyphenylpropanoates attenuate L-DOPA metabolism in vivo.
Redox Modulation and Radical Scavenging: The ortho-dihydroxy (catechol) structure confers electron-donating capacity, enabling reactive oxygen species (ROS) quenching through sequential proton-coupled electron transfer. This stabilizes free radicals like superoxide (O₂•⁻) and peroxynitrite (ONOO⁻), analogous to the ROS-scavenging activity of sodium pyruvate [4] [8]. The theoretical redox potential of this compound, however, remains uncalculated, limiting predictions of its antioxidant efficacy in biological milieus.
Ion Chelation Dynamics: Catechol groups exhibit high affinity for di- and trivalent metal ions (e.g., Fe³⁺, Cu²⁺). Computational models suggest the compound could chelate labile iron pools, disrupting Fenton chemistry and subsequent hydroxyl radical (•OH) generation. This chelation potential may also modulate metalloenzyme function—such as tyrosine hydroxylase, which requires iron as a cofactor—introducing a secondary layer of enzymatic regulation beyond direct inhibition [6].
Table 3: Theoretical Frameworks and Structure-Activity Relationships
Framework | Structural Determinant | Biological Implication |
---|---|---|
Cofactor Competition | α-Keto acid group | Binds pyridoxal phosphate, inhibiting decarboxylases |
Redox Modulation | Catechol ring with ortho-OH | Scavenges ROS via semiquinone formation |
Metal Chelation | Adjacent phenolic hydroxyls | Inactivates redox-active metals (Fe³⁺/Cu²⁺) |
Sodium Ion Solubility | Ionic carboxylate group | Enhances aqueous dispersion and bioavailability |
These frameworks remain theoretical due to insufficient in situ validation. For instance, whether the compound’s antioxidant effects dominate in vivo over its enzyme-inhibitory actions, or how its sodium ion influences cellular sodium channels, requires empirical confirmation [2] [6]. Integrating quantum mechanical calculations with kinetic assays could refine these models and resolve mechanistic uncertainties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0